3-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide
Description
Properties
IUPAC Name |
3-methyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-14-7-5-8-15(13-14)20(24)21-19-17-11-6-12-18(17)22-23(19)16-9-3-2-4-10-16/h2-5,7-10,13H,6,11-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUDYTQBVIPMNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopenta[c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a substituted hydrazine and a cyclopentanone derivative, the cyclopenta[c]pyrazole ring can be formed via a condensation reaction.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the cyclopenta[c]pyrazole intermediate reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Benzamide Moiety: The final step involves the coupling of the cyclopenta[c]pyrazole derivative with a benzoyl chloride in the presence of a base like triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, which may reduce the benzamide moiety to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the phenyl ring or the pyrazole core, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
3-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide has several applications in scientific research:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Materials Science: The compound’s structural properties may make it useful in the design of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide would depend on its specific application. In medicinal chemistry, for instance, it might interact with molecular targets such as enzymes or receptors. The cyclopenta[c]pyrazole core could facilitate binding to active sites, while the benzamide moiety might enhance its affinity and specificity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Key Observations :
- Core Structure : The cyclopenta[c]pyrazole core in the target compound and ’s derivative distinguishes them from simpler pyrazole analogs (). The fused ring system may enhance planarity and π-π stacking interactions in drug-receptor binding .
- Substituent Effects : The 2-phenyl group on the pyrazole in the target compound contrasts with methyl substituents in 10b–10d-2 (). Bulkier substituents (e.g., tert-butyl in 10d-1) reduce melting points (119–120°C vs. 176–178°C for 10c), suggesting steric effects on crystallinity .
- Functional Groups : The N,O-bidentate directing group in ’s compound enables metal-catalyzed C–H functionalization, a feature absent in the target compound due to its benzamide substitution pattern .
Physicochemical Properties
Analysis :
- Melting Points: The cyclopenta[c]pyrazole core may elevate melting points compared to non-fused pyrazoles (e.g., 10b–10c) due to increased rigidity.
- Purity : The tert-butyl analog 10d-1 achieved 95% purity, suggesting steric hindrance may reduce side reactions during synthesis .
Biological Activity
The compound 3-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide is a member of the pyrazole derivatives family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound through a review of recent research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 317.39 g/mol. The compound features a pyrazole ring fused with a cyclopentane structure and a benzamide moiety, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.21 μM to 0.83 μM against pathogens such as Pseudomonas aeruginosa and Escherichia coli .
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| 3-methyl-N-{...} | 0.21 | Pseudomonas aeruginosa |
| 3-methyl-N-{...} | 0.83 | Escherichia coli |
| Other derivatives | Varies | Various Gram-positive and Gram-negative bacteria |
Cytotoxicity Studies
Cytotoxicity assays using human cell lines (e.g., HaCat and BALB/c 3T3) indicated that certain derivatives had promising safety profiles. The cytotoxic effects were assessed using the MTT assay, revealing that while some compounds exhibited significant cytotoxicity at higher concentrations, others maintained low toxicity levels even after prolonged exposure .
The mechanism by which these compounds exert their antimicrobial effects often involves the inhibition of key bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies have suggested that these compounds form critical interactions within the active sites of these enzymes, leading to their potent antibacterial activity .
Case Studies
- Synthesis and Evaluation : A series of pyrazole derivatives were synthesized and evaluated for biological activity. One notable compound demonstrated strong antifungal activity against Candida albicans with an MIC of 0.83 μM .
- Comparative Analysis : A comparative study involving various pyrazole derivatives showed that compounds with specific substitutions on the pyrazole ring exhibited enhanced antimicrobial properties compared to unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
